molecular formula C₄₇H₆₉ClN₁₂O₉S₂ B612727 1647119-71-8 CAS No. 1647119-71-8

1647119-71-8

Cat. No.: B612727
CAS No.: 1647119-71-8
M. Wt: 1045.71
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 1647119-71-8, with the systematic name c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, is a cyclic peptide featuring a disulfide bridge between cysteine residues. It is structurally designed for enhanced stability and bioavailability, often utilized in therapeutic applications targeting hormone receptors . This compound is synthesized via solid-phase peptide synthesis (SPPS), with post-translational modifications to achieve cyclization. Key applications include oncology and metabolic disorder treatments due to its high affinity for somatostatin receptors (SSTRs) .

Properties

CAS No.

1647119-71-8

Molecular Formula

C₄₇H₆₉ClN₁₂O₉S₂

Molecular Weight

1045.71

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Compound 1: Lanreotide diTFA (1024499-83-9)
  • Structure : Lanreotide is a cyclic octapeptide with the sequence H-D-2Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 , stabilized by a disulfide bond.
  • Function : A somatostatin analog used to treat acromegaly and neuroendocrine tumors (NETs) by binding to SSTR2 and SSTR5 .
  • Key Differences :
    • Lanreotide contains aromatic residues (D-2Nal, Tyr) for prolonged receptor binding, whereas 1647119-71-8 incorporates Bua (β-ureidoalanine) and Cpa (4-chlorophenylalanine) for enhanced hydrophobicity and metabolic stability.
    • Lanreotide’s diTFA (trifluoroacetic acid) salt form improves solubility in aqueous formulations, while this compound relies on Agm (agmatine) for pH-dependent solubility .
Compound 2: Glepaglutide (914009-86-2)
  • Structure : A linear glucagon-like peptide-1 (GLP-1) analog with fatty acid side chains for prolonged half-life.
  • Function: Used in type 2 diabetes management due to insulinotropic effects.
  • Key Differences :
    • Glepaglutide’s linear structure contrasts with the cyclic architecture of this compound, resulting in different protease resistance profiles.
    • This compound exhibits higher selectivity for SSTRs, while Glepaglutide targets GLP-1 receptors exclusively .

Comparative Data Tables

Sources :

Sources :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.